1-Phenyl-3-[(prop-2-en-1-yl)oxy]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
1-Phenyl-3-[(prop-2-en-1-yl)oxy]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group and a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[(prop-2-en-1-yl)oxy]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be derived from readily available starting materials such as urea and β-ketoesters.
Formation of Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction involving urea and β-ketoesters under acidic or basic conditions.
Substitution Reactions: The phenyl group is introduced through a substitution reaction using phenyl halides or phenylboronic acids in the presence of a suitable catalyst.
Allylation: The prop-2-en-1-yloxy group is introduced through an allylation reaction using allyl halides or allyl alcohols in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-[(prop-2-en-1-yl)oxy]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or allyl positions using nucleophiles such as amines or thiols.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Phenyl halides, phenylboronic acids, allyl halides, allyl alcohols, suitable catalysts (e.g., palladium, copper).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted products, and addition adducts, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-3-[(prop-2-en-1-yl)oxy]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is used in biological studies to investigate its interactions with various biomolecules and its potential as a biochemical probe.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[(prop-2-en-1-yl)oxy]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, such as those related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(prop-2-en-1-yloxy)pyrimidine-2,4-dione: Similar structure but lacks the trione functionality.
1-Phenyl-3-(prop-2-en-1-yloxy)pyrimidine-2,4,6-trione: Similar structure but with different substituents on the pyrimidine ring.
1-Phenyl-3-(prop-2-en-1-yloxy)pyrimidine-2,4,6-trione derivatives: Various derivatives with modifications to the phenyl or allyl groups.
Uniqueness
1-Phenyl-3-[(prop-2-en-1-yl)oxy]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
62122-23-0 |
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Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
1-phenyl-3-prop-2-enoxy-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H12N2O4/c1-2-8-19-15-12(17)9-11(16)14(13(15)18)10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI Key |
GHBLFJMIXFFWLS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCON1C(=O)CC(=O)N(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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